An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(3-Bromo-2-methylpropoxy)prop-1-ene
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(3-Bromo-2-methylpropoxy)prop-1-ene
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for 3-(3-bromo-2-methylpropoxy)prop-1-ene, a molecule integrating an allyl ether and a substituted bromo-alkane moiety. Understanding the NMR characteristics of this compound is crucial for researchers in synthetic chemistry, materials science, and drug development for structural verification and quality control.
This document moves beyond a simple data report, providing a detailed interpretation of the predicted spectra, grounded in fundamental NMR principles and supported by data from analogous structures. The causality behind the predicted chemical shifts and coupling patterns is explained, offering a framework for the analysis of similar molecular systems. As no direct experimental spectrum for the title compound is publicly available, this guide serves as an expert prediction and a methodological template for spectral analysis.
Predicted ¹H NMR Spectrum Analysis
The proton NMR spectrum of 3-(3-bromo-2-methylpropoxy)prop-1-ene is anticipated to exhibit a complex pattern of signals, arising from the distinct chemical environments of its constituent protons. The presence of an allyl group introduces characteristic vinyl proton signals with intricate splitting patterns, while the bromo-2-methylpropoxy fragment displays diastereotopic protons due to the chiral center at C2'.
Table 1: Predicted ¹H NMR Data for 3-(3-Bromo-2-methylpropoxy)prop-1-ene
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H1a, H1b | ~ 3.45 | Doublet of doublets | J(H1-H2') = 6.5, J(H1a-H1b) = 9.5 | 2H |
| H2' | ~ 2.10 | Multiplet | - | 1H |
| H3'a, H3'b | ~ 3.35 | Doublet of doublets | J(H3'-H2') = 6.0, J(H3'a-H3'b) = 10.0 | 2H |
| H4' | ~ 1.05 | Doublet | J(H4'-H2') = 7.0 | 3H |
| H5 | ~ 4.00 | Doublet of triplets | J(H5-H6) = 5.5, J(H5-H7a) = 1.5, J(H5-H7b) = 1.5 | 2H |
| H6 | ~ 5.90 | Multiplet (ddt) | J(H6-H7b) = 17.0, J(H6-H7a) = 10.5, J(H6-H5) = 5.5 | 1H |
| H7a (cis) | ~ 5.20 | Doublet of triplets | J(H7a-H6) = 10.5, J(H7a-H7b) = 1.5, J(H7a-H5) = 1.5 | 1H |
| H7b (trans) | ~ 5.30 | Doublet of triplets | J(H7b-H6) = 17.0, J(H7b-H7a) = 1.5, J(H7b-H5) = 1.5 | 1H |
Justification of Predicted ¹H Chemical Shifts and Coupling Constants:
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Allyl Protons (H5, H6, H7a, H7b): The protons of the allyl group are expected to resonate in the vinylic and allylic regions of the spectrum. The allylic protons (H5) adjacent to the ether oxygen are deshielded and predicted to appear around 4.00 ppm as a doublet of triplets.[1][2] The vinyl proton H6, being coupled to both the cis (H7a) and trans (H7b) protons as well as the allylic protons (H5), will exhibit a complex multiplet centered around 5.90 ppm. The terminal vinyl protons, H7a and H7b, are diastereotopic and will show distinct signals. The trans proton (H7b) typically resonates slightly downfield from the cis proton (H7a).[2] The expected coupling constants are characteristic for an allyl system: J(trans) ≈ 17 Hz, J(cis) ≈ 10.5 Hz, J(geminal) ≈ 1.5 Hz, and J(allylic) ≈ 5.5 Hz.[1][2]
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Bromo-2-methylpropoxy Protons (H1', H2', H3', H4'): The protons on the carbon bearing the bromine atom (H3') are expected to be significantly deshielded, with a predicted chemical shift around 3.35 ppm.[3][4] The presence of the chiral center at C2' renders the H1' and H3' protons diastereotopic, meaning they are chemically non-equivalent and will likely appear as a pair of doublet of doublets. The methine proton (H2') will be a complex multiplet due to coupling with H1', H3', and the methyl protons H4'. The methyl protons (H4') will appear as a doublet around 1.05 ppm, a typical value for a methyl group adjacent to a methine.
Spin-Spin Coupling Network
The intricate coupling relationships between the protons can be visualized as follows:
Figure 1: Predicted ¹H-¹H spin-spin coupling network for 3-(3-Bromo-2-methylpropoxy)prop-1-ene.
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight chemically non-equivalent carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for 3-(3-Bromo-2-methylpropoxy)prop-1-ene
| Carbon Label | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |
| C1' | ~ 78.0 | Positive | No Signal |
| C2' | ~ 35.0 | Positive | Positive |
| C3' | ~ 38.0 | Positive | No Signal |
| C4' | ~ 17.0 | Positive | No Signal |
| C5 | ~ 72.0 | Positive | No Signal |
| C6 | ~ 134.5 | Positive | Positive |
| C7 | ~ 117.0 | Positive | No Signal |
Justification of Predicted ¹³C Chemical Shifts:
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Allyl Carbons (C5, C6, C7): The sp² hybridized carbons of the double bond are expected in the range of 115-140 ppm. C6, the internal vinyl carbon, will be more deshielded (~134.5 ppm) than the terminal vinyl carbon C7 (~117.0 ppm).[5][6] The allylic carbon C5, attached to the electronegative oxygen, will appear around 72.0 ppm.[7]
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Bromo-2-methylpropoxy Carbons (C1', C2', C3', C4'): The carbon atom bonded to the bromine (C3') is expected to have a chemical shift in the range of 35-45 ppm.[8] The carbon attached to the ether oxygen (C1') will be significantly deshielded, predicted to be around 78.0 ppm.[7] The methine carbon (C2') and the methyl carbon (C4') are predicted to appear at approximately 35.0 ppm and 17.0 ppm, respectively.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for a compound like 3-(3-bromo-2-methylpropoxy)prop-1-ene, the following experimental protocol is recommended:
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Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard one-pulse proton experiment.
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Parameters:
-
Spectral Width: ~16 ppm
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Acquisition Time: ~3-4 seconds
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Relaxation Delay (d1): 1-2 seconds
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Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)
-
Pulse Width: Calibrated 90-degree pulse.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 400 MHz (100 MHz for ¹³C) or higher field NMR spectrometer.
-
Experiment: Proton-decoupled one-pulse carbon experiment (e.g., zgpg30).
-
Parameters:
-
Spectral Width: ~240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Pulse Width: Calibrated 30-degree pulse to optimize signal for longer relaxation times.
-
-
-
DEPT Experiments:
-
Perform DEPT-45, DEPT-90, and DEPT-135 experiments to aid in the assignment of carbon signals based on the number of attached protons.[9] These experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups.
-
-
Data Processing:
-
Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum.
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Analyze the multiplicities and coupling constants in the ¹H spectrum.
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Figure 2: A generalized workflow for the acquisition and analysis of NMR data.
Conclusion
This in-depth technical guide provides a robust prediction and detailed interpretation of the ¹H and ¹³C NMR spectra of 3-(3-bromo-2-methylpropoxy)prop-1-ene. By leveraging established NMR principles and comparative data from analogous structures, we have constructed a comprehensive spectral profile that can serve as a valuable reference for the structural elucidation and characterization of this and related molecules. The provided experimental protocol outlines the necessary steps for obtaining high-quality empirical data to validate these predictions.
References
-
Proton NMR of Allyl Ether Groups - YouTube. (2013). Retrieved from [Link]
- Abraham, R. J., et al. (1996). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1437-1443.
-
Modgraph. (n.d.). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Retrieved from [Link]
-
University of Potsdam. (n.d.). (Br) Bromine NMR. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Magritek. (2025). Spectrum of the Month: 1H NMR Spectrum of Allyl Glycidyl Ether at 80 MHz. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]
-
California State University Stanislaus. (2023). Proton NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from [Link]
-
SpectraBase. (n.d.). Allyl glycidyl ether - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-2-methyl-1-propene. Retrieved from [Link]
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). S1 Supporting Information S2 General Procedures S3 Synthetic Work S8 Experimental & Density Functional Theory (DFT) compari. Retrieved from [Link]
-
ResearchGate. (n.d.). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectra of the aliphatic region (methyl groups of the...). Retrieved from [Link]
-
News-Medical.Net. (2015). Using EFT NMR to Determine Spectra of Propyl benzoate. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Spectrum of the Month: 1H NMR Spectrum of Allyl Glycidyl Ether at 80 MHz - Magritek [magritek.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]
- 5. Allyl ether(557-40-4) 13C NMR [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. news-medical.net [news-medical.net]
